Ethyl 3-Chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Chloroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the chloro group and the ester functionality in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Chloroquinoline-2-carboxylate typically involves a two-step process starting from o-aminobenzophenones . The first step is the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethyl malonate to form ethyl 2-oxoquinoline-3-carboxylates . The second step involves chlorination using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Ethyl 3-hydroxyquinoline-2-carboxylate.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The biological activity of Ethyl 3-Chloroquinoline-2-carboxylate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells . The chloro group enhances its binding affinity to the DNA, while the ester functionality facilitates its cellular uptake.
Comparison with Similar Compounds
- Ethyl 2-Chloroquinoline-3-carboxylate
- Ethyl 3-Bromoquinoline-2-carboxylate
- Ethyl 3-Iodoquinoline-2-carboxylate
Comparison: Ethyl 3-Chloroquinoline-2-carboxylate is unique due to the specific positioning of the chloro group and the ester functionality, which confer distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balanced reactivity and stability .
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
InChI Key |
OQDUMQUZZOUPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.